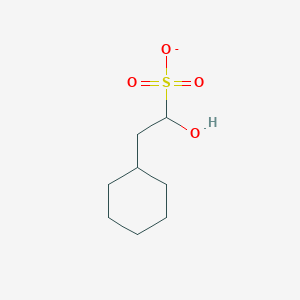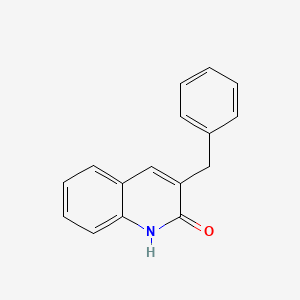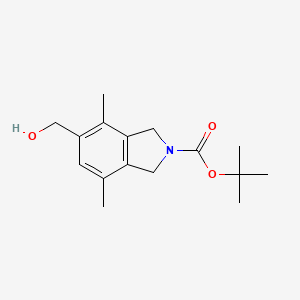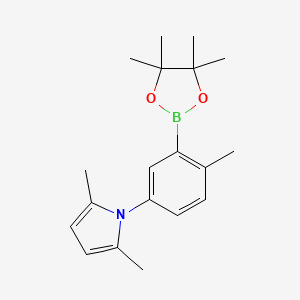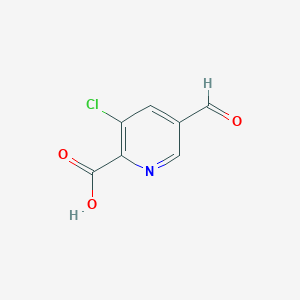
tert-Butyl 3-ethyl-3-fluoro-4-oxopiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-ethyl-3-fluoro-4-oxopiperidine-1-carboxylate is a fluorinated piperidine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-ethyl-3-fluoro-4-oxopiperidine-1-carboxylate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate and a fluorinating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-ethyl-3-fluoro-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions, often in the presence of a catalyst like palladium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
tert-Butyl 3-ethyl-3-fluoro-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound may be used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-ethyl-3-fluoro-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The piperidine ring provides structural rigidity, which can improve the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 4-oxopiperidine-1-carboxylate
Uniqueness
tert-Butyl 3-ethyl-3-fluoro-4-oxopiperidine-1-carboxylate is unique due to the presence of both an ethyl and a fluorine substituent on the piperidine ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C12H20FNO3 |
|---|---|
Poids moléculaire |
245.29 g/mol |
Nom IUPAC |
tert-butyl 3-ethyl-3-fluoro-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C12H20FNO3/c1-5-12(13)8-14(7-6-9(12)15)10(16)17-11(2,3)4/h5-8H2,1-4H3 |
Clé InChI |
JSCABIYOXANNMO-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CN(CCC1=O)C(=O)OC(C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



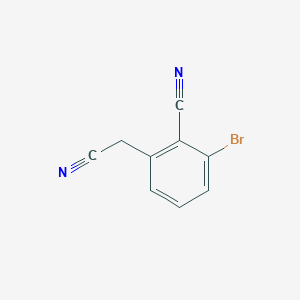
![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)
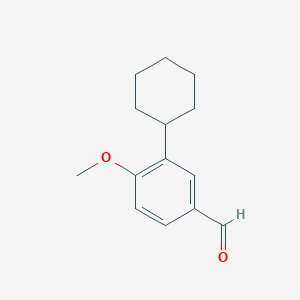
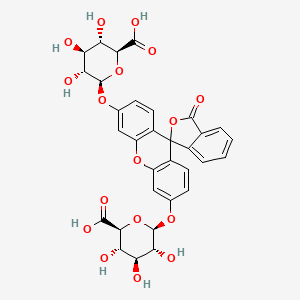
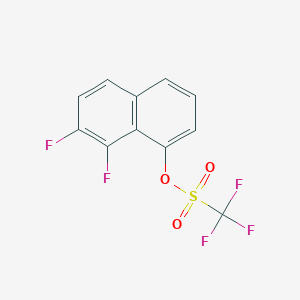
![7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13911794.png)

